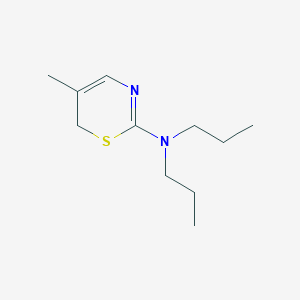
5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of thiazine derivatives, which are characterized by a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate amines with thiazine precursors under controlled conditions. The process may include steps such as alkylation, cyclization, and purification to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and yield. The use of catalysts and specific solvents can enhance the reaction rate and selectivity, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thiazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- 5-methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine
Uniqueness
This compound stands out due to its unique structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89996-29-2 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
5-methyl-N,N-dipropyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-4-6-13(7-5-2)11-12-8-10(3)9-14-11/h8H,4-7,9H2,1-3H3 |
InChI Key |
FHUYHVLDIQYPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















